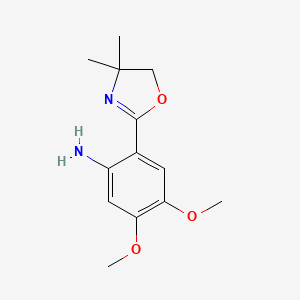
Erbium(III) selenate octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium(III) selenate octahydrate is an inorganic compound with the chemical formula Er₂(SeO₄)₃·8H₂O. It is a rare earth metal selenate that exists in both anhydrous and hydrated forms. The compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Erbium(III) selenate octahydrate can be synthesized by dissolving erbium oxide (Er₂O₃) in selenic acid (H₂SeO₄) under controlled conditions. The reaction is as follows: [ \text{Er}_2\text{O}_3 + 3 \text{H}_2\text{SeO}_4 + 5 \text{H}_2\text{O} \rightarrow \text{Er}_2(\text{SeO}_4)_3·8\text{H}_2\text{O} ] The resulting solution is then crystallized to obtain monoclinic this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, concentration, and pH to ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Erbium(III) selenate octahydrate undergoes several types of chemical reactions, including:
Dehydration: Heating the compound leads to the loss of water molecules, resulting in the formation of anhydrous erbium(III) selenate.
Thermal Decomposition: Continuous heating of the anhydrous form results in the formation of erbium selenite and eventually erbium(III) oxide.
Common Reagents and Conditions:
Dehydration: Typically performed by heating the compound at temperatures around 100°C.
Thermal Decomposition: Requires higher temperatures, often exceeding 300°C.
Major Products:
Dehydration: Anhydrous erbium(III) selenate.
Thermal Decomposition: Erbium selenite and erbium(III) oxide.
Scientific Research Applications
Erbium(III) selenate octahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other erbium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in photodynamic therapy and other medical applications.
Mechanism of Action
The mechanism by which erbium(III) selenate octahydrate exerts its effects is primarily related to its ability to interact with light and other electromagnetic radiation. The erbium ions (Er³⁺) in the compound can absorb and emit light at specific wavelengths, making it useful in various optical applications. The molecular targets and pathways involved in its action are still under investigation, but its unique electronic structure plays a crucial role .
Comparison with Similar Compounds
- Erbium(III) sulfate octahydrate
- Erbium(III) chloride hexahydrate
- Erbium(III) nitrate pentahydrate
Comparison: Erbium(III) selenate octahydrate is unique due to its selenate anion, which imparts distinct chemical and physical properties compared to other erbium compounds. For instance, erbium(III) sulfate octahydrate is commonly used in glass manufacturing, while erbium(III) chloride hexahydrate is used in water treatment and chemical analysis . The selenate compound’s ability to form double salts and its thermal behavior further distinguish it from its counterparts .
Properties
Molecular Formula |
Er2H16O20Se3 |
|---|---|
Molecular Weight |
907.5 g/mol |
IUPAC Name |
erbium(3+);triselenate;octahydrate |
InChI |
InChI=1S/2Er.3H2O4Se.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 |
InChI Key |
XXAGZLDPUWOOJR-UHFFFAOYSA-H |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Er+3].[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


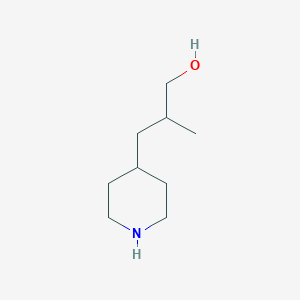
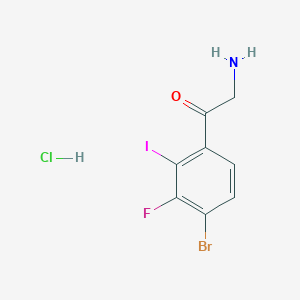

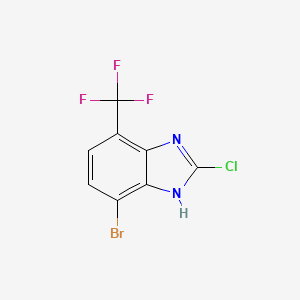
![Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)

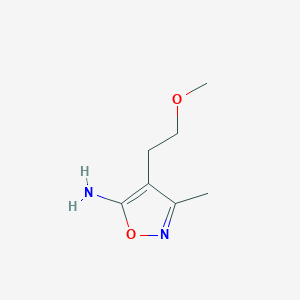


![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)
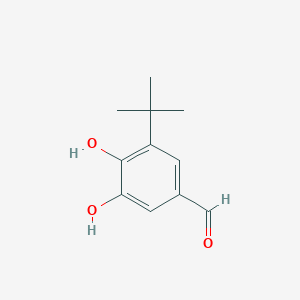

![2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12856836.png)
